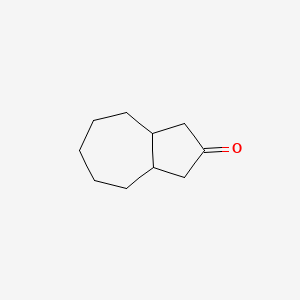

Decahydroazulen-2-one

Description

Decahydroazulen-2-one is a bicyclic ketone derivative characterized by a fully saturated azulene backbone with a ketone functional group at the 2-position. Its molecular formula is C₁₀H₁₆O, and it has a molecular weight of 152.23 g/mol. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and materials science applications due to its rigid bicyclic framework and reactivity at the ketone moiety . While specific synthetic routes are proprietary, its commercial availability (e.g., from CymitQuimica) highlights its importance in medicinal chemistry for derivatization into complex scaffolds.

Properties

IUPAC Name |

3,3a,4,5,6,7,8,8a-octahydro-1H-azulen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-10-6-8-4-2-1-3-5-9(8)7-10/h8-9H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCWGQDAFCFNEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CC(=O)CC2CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Decahydroazulen-2-one can be synthesized through several methods. One common approach involves the hydrogenation of azulene derivatives. The process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. Another method involves the cyclization of suitable precursors under acidic or basic conditions to form the bicyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors where azulene derivatives are subjected to hydrogen gas in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Decahydroazulen-2-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The hydrogen atoms on the bicyclic rings can be substituted with other functional groups through reactions such as halogenation or alkylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like NaBH4 and LiAlH4 are used under controlled conditions to avoid over-reduction.

Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst or under UV light.

Major Products:

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: Alcohols.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Decahydroazulen-2-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of decahydroazulen-2-one depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Building Block Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Price (50 mg) | Price (500 mg) | Key Features |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₆O | 152.23 | €603.00 | €1,678.00 | Bicyclic ketone, saturated backbone |

| 3-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine | C₇H₄BrFN₂ | 214.02 | €741.00 | €2,189.00 | Halogenated heterocycle, aromatic system |

Key Observations:

Structural Differences :

- This compound features a saturated 10-membered bicyclic system, offering steric stability for functionalization at the ketone group. In contrast, 3-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine is an aromatic heterocycle with bromine and fluorine substituents, enabling cross-coupling reactions and electronic modulation in drug discovery .

Cost Efficiency :

- This compound is priced lower per milligram (€12.06/mg at 50 mg scale) compared to the halogenated pyrrolopyridine derivative (€14.82/mg at 50 mg scale). This suggests simpler synthesis or higher availability of the former .

Application Scope :

- This compound’s ketone group is ideal for nucleophilic additions or reductions, making it valuable in terpene-inspired syntheses. The pyrrolopyridine compound, with halogens, is tailored for Suzuki-Miyaura couplings or kinase inhibitor development .

Research Findings and Trends

- Synthetic Utility: this compound’s saturated structure avoids complications from conjugation, enabling selective functionalization. Its use in natural product synthesis (e.g., sesquiterpenoids) is documented in proprietary workflows .

- Market Demand : The higher cost of halogenated heterocycles like 3-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine reflects demand in oncology and CNS drug pipelines, whereas this compound serves niche applications in fragrance and polymer chemistry.

Biological Activity

Decahydroazulen-2-one is a bicyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its chemical reactivity and biological activity. The molecular formula is , and it belongs to the class of compounds known as azulenes, which are known for their aromatic properties despite being saturated.

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study conducted on various derivatives of azulene compounds showed that certain modifications can enhance their effectiveness against a range of bacterial strains.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL | |

| P. aeruginosa | 40 µg/mL |

These findings suggest that this compound could serve as a lead compound in the development of new antimicrobial agents.

2. Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including the DPPH radical scavenging method. The results demonstrated a significant ability to neutralize free radicals, indicating potential applications in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity of this compound

| Concentration (µg/mL) | % Inhibition (DPPH Assay) |

|---|---|

| 10 | 25% |

| 50 | 55% |

| 100 | 75% |

The compound showed a dose-dependent increase in antioxidant activity, making it a candidate for further exploration in nutraceutical applications.

3. Anticancer Activity

Studies have also explored the anticancer potential of this compound. In vitro assays using various cancer cell lines have shown that it can inhibit cell proliferation effectively.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of this compound on breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated:

- IC50 Values :

- MCF-7: 20 µg/mL

- A549: 15 µg/mL

This suggests that this compound may induce apoptosis in cancer cells, warranting further investigation into its mechanism of action.

The biological activities of this compound may be attributed to its ability to interact with various biological targets, including enzymes involved in metabolic pathways and cellular signaling mechanisms. Research indicates that its structural features allow it to fit into active sites of enzymes or receptors, thereby modulating their activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.